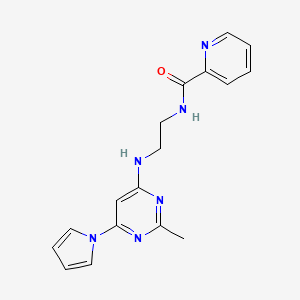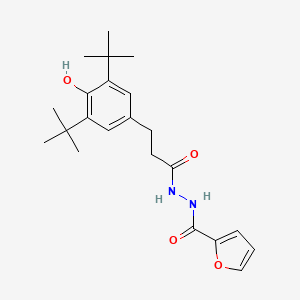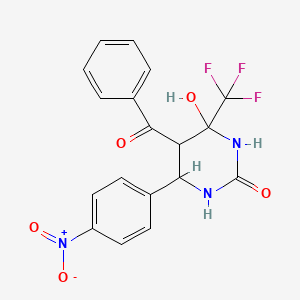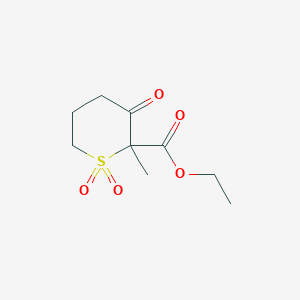
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, and is less basic, with an electron-rich nitrogen atom. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Wissenschaftliche Forschungsanwendungen
Development and Synthesis
- Kilogram-Scale Synthesis : A study detailed the kilogram-scale synthesis of a related compound, showcasing advancements in chemical synthesis techniques for medicinal applications. This process involved complex steps such as pyridine N-oxidation and SNAr reaction, highlighting the chemical's potential for large-scale production for clinical trials (Thomas K. David et al., 2017).
Chemical Synthesis Techniques
- Intramolecular Amination : Research on efficient synthesis methods for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds showcased the versatility of picolinamide derivatives in organic synthesis (G. He et al., 2012).
Antitumor and Tuberculostatic Activities
- Antitumor Activity : Amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, a compound structurally similar to picolinamide derivatives, have been synthesized and evaluated for their antineoplastic activity, indicating the potential of such compounds in cancer treatment (M. Liu et al., 1992).
- Tuberculostatic Activity : Novel N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives were synthesized and tested for activity against Mycobacterium tuberculosis, showcasing the compound's potential in addressing tuberculosis (A. Bogdanowicz et al., 2012).
Mechanistic Studies and Enzyme Inhibition
- Inhibition of Poly (ADP-ribose) Synthetase : Picolinamide was found to be a strong inhibitor of poly (ADP-ribose) synthetase, suggesting its potential in preventing streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (H. Yamamoto & H. Okamoto, 1980).
Structural and Physical Chemistry
- Amide Rotational Barriers : Studies on the amide rotational barriers in picolinamide and nicotinamide provided insights into the energetics of these systems, which is crucial for understanding the pharmacological activities of such compounds (Ryan A. Olsen et al., 2003).
Ethylene Biosynthesis Inhibition
- Inhibition of Ethylene Biosynthesis : A study found that picolinamide derivatives can inhibit ethylene biosynthesis, suggesting potential applications in regulating plant metabolism and extending the shelf life of fruits and flowers (Xiangzhong Sun et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-21-15(12-16(22-13)23-10-4-5-11-23)19-8-9-20-17(24)14-6-2-3-7-18-14/h2-7,10-12H,8-9H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUQKCYSKBILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)


![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)


![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)


![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)
![methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate](/img/structure/B2713084.png)